Methyl (1-benzylpyrrolidin-2-yl)acetate
Description
Structural Significance of the Pyrrolidine (B122466) Moiety in Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast number of natural products and synthetic compounds. Its significance is underscored by its presence in the amino acids proline and hydroxyproline, which are integral components of proteins and play critical roles in peptide structure.
The pyrrolidine scaffold is a common feature in many classes of alkaloids, such as nicotine (B1678760) and hygrine. rsc.org This structural unit imparts specific conformational constraints and provides a chiral backbone that is highly sought after in the design of pharmaceuticals. Consequently, pyrrolidine derivatives are essential building blocks in asymmetric synthesis, where the goal is the stereoselective production of a single enantiomer of a chiral molecule. The prevalence of this moiety in successful drugs highlights its importance in medicinal chemistry. nih.gov
Table 1: Examples of Biologically Significant Pyrrolidine-Containing Compounds
| Compound Name | Class | Significance |
|---|---|---|
| Proline | Amino Acid | A fundamental building block of proteins, influencing secondary structure. |
| Nicotine | Alkaloid | A well-known natural product with significant biological activity. |
| Hygrine | Alkaloid | A pyrrolidine alkaloid found in coca leaves. |
| Anisomycin | Antibiotic | A pyrrolidine-containing antibiotic with antibacterial and antifungal properties. |
| Captopril | Antihypertensive Drug | An ACE inhibitor used to treat high blood pressure, containing a proline moiety. |
The Role of N-Benzyl Substitution in Modulating Pyrrolidine Reactivity
The substitution of a benzyl (B1604629) group onto the nitrogen atom of the pyrrolidine ring profoundly influences the molecule's chemical behavior. The N-benzyl group serves several key functions in organic synthesis:
Protecting Group: The benzyl group is a widely used protecting group for secondary amines like the pyrrolidine nitrogen. It is relatively stable to a variety of reaction conditions, including acidic, basic, and some oxidizing and reducing environments. A key advantage is its facile removal via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which cleaves the C-N bond to regenerate the parent amine. nih.gov This strategy allows for the selective modification of other parts of the molecule while the nitrogen atom is masked.
Steric Influence: The steric bulk of the benzyl group can direct the stereochemical outcome of reactions at adjacent positions. By blocking one face of the pyrrolidine ring, it can force incoming reagents to approach from the less hindered side, leading to high diastereoselectivity in reactions such as alkylations. researchgate.net
Electronic Effects: While primarily considered sterically demanding, the benzyl group can also exert subtle electronic effects on the pyrrolidine ring, modifying the nucleophilicity of the nitrogen atom and the acidity of adjacent C-H bonds.
The synthesis of N-benzylpyrrolidine derivatives is a common strategy to create versatile intermediates for more complex targets. tandfonline.comresearchgate.net
Overview of Acetate (B1210297) Functionality at the Pyrrolidine C-2 Position
The presence of a methyl acetate group at the C-2 position of the N-benzylpyrrolidine ring introduces the characteristic reactivity of an ester. This functionality is pivotal, as it provides a handle for a variety of chemical transformations. Methyl (1-benzylpyrrolidin-2-yl)acetate is, in essence, the methyl ester of N-benzylproline. The reactivity of this ester group includes:
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, N-benzyl-L-proline. nih.gov This transformation is fundamental in synthetic routes where the carboxylic acid is required for subsequent reactions, such as amide bond formation. researchgate.netnii.ac.jp
Reduction: The ester can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the primary alcohol, (1-benzylpyrrolidin-2-yl)methanol, also known as N-benzylprolinol. This alcohol is another valuable synthetic intermediate.
Enolate Formation: The α-proton at the C-2 position is acidic and can be removed by a strong base to form an enolate. This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of new substituents at the C-2 position. The stereochemical outcome of such reactions is often influenced by the existing stereocenter and the N-benzyl group.
The stability and reactivity of the methyl ester make it a suitable protecting group for the carboxylic acid functionality of proline while other transformations are carried out on the molecule. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
118299-62-0 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-(1-benzylpyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)10-13-8-5-9-15(13)11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI Key |
FDDKIOBSNZVSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 1 Benzylpyrrolidin 2 Yl Acetate and Analogous Compounds
Strategies for the Construction of the Pyrrolidine (B122466) Ring System
The formation of the five-membered pyrrolidine ring is the foundational step in the synthesis of the target compound. Various methodologies have been developed, ranging from classical cyclization reactions to modern catalytic processes, allowing for control over the ring's substitution and stereochemistry.
The construction of the pyrrolidine ring can be achieved through several distinct cyclization pathways, each utilizing different types of precursors. A prominent and widely studied method is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the pyrrolidine ring in a [3+2] cycloaddition manner. researchgate.netresearchgate.net The stereochemistry of the resulting pyrrolidine at positions 3 and 4 is dependent on the geometry of the alkene, while the stereochemistry at positions 2 and 5 is influenced by the structure of the ylide. nih.gov
Intramolecular cyclization reactions offer another powerful route. These can include hydroamination of alkenes, where an amine moiety within a molecule adds across a double bond, or sp³ C-H amination, which involves the formation of a nitrogen-carbon bond through the activation of a C-H bond. researchgate.net Precursors for such cyclizations are often chiral butenyl or propargyl amines. tandfonline.com Additionally, ring-contraction strategies, such as the photochemical rearrangement of pyridines, have emerged as a novel method to access functionalized pyrrolidine derivatives. researchgate.net
Below is a summary of common cyclization strategies for pyrrolidine ring synthesis.
| Cyclization Strategy | Typical Precursors | Key Features | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes/alkynes | Forms the ring in a single [3+2] step; stereochemistry can be controlled. | nih.govresearchgate.net |
| Intramolecular Hydroamination | Amino-alkenes | Direct formation of C-N bond to close the ring. | researchgate.net |
| Photochemical Ring Contraction | Pyridine derivatives | Skeletal rearrangement to form a smaller, more complex ring system. | researchgate.net |
| Cyclodehydration | 4-Amino-1,2-butanediols | Forms the ring via removal of water, often facilitated by reagents like thionyl chloride. | tandfonline.com |
In many synthetic approaches, the N-benzyl group is incorporated into the precursor molecule before the cyclization step. This strategy can influence the course of the reaction and avoids a separate N-alkylation step on the formed pyrrolidine ring. For instance, in 1,3-dipolar cycloadditions, benzylamines such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine can serve as stable precursors to the required azomethine ylide. nih.gov
Another example is the synthesis of N-benzyl-3-hydroxypyrrolidines through the cyclodehydration of N-benzylated 4-amino-1,2-butanediols. tandfonline.com The presence of the benzyl (B1604629) group on the nitrogen atom is integral to the structure of the starting material that undergoes the ring-closing reaction. These methods provide a direct route to N-benzylated pyrrolidines, which can then be further functionalized.
Introduction and Modification of the N-Benzyl Substituent
The N-benzyl group is a key structural feature of the target molecule. Its introduction can be performed either before or after the formation of the heterocyclic ring. This group can also serve a dual purpose as a protecting group for the nitrogen atom during subsequent synthetic transformations.
The most direct method for introducing the benzyl group onto a pre-formed pyrrolidine ring is N-alkylation . This involves the reaction of the secondary amine of the pyrrolidine with a benzylating agent, such as benzyl bromide or benzyl chloride, typically in the presence of a base to neutralize the acid byproduct.
Reductive amination provides an alternative route. This two-step, one-pot process involves the reaction of a pyrrolidine derivative with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzylpyrrolidine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
A patent for the synthesis of 2-aminomethyl-pyrrolidine describes an initial step where 2-pyrrolidone is reacted with a reactive benzylated compound (e.g., benzyl chloride) to form N-benzyl-2-pyrrolidone, showcasing a practical application of N-alkylation on a pyrrolidine precursor. google.com
The benzyl group is frequently used as a protecting group for the nitrogen atom in multi-step syntheses due to its general stability under a variety of reaction conditions. However, its removal, or debenzylation , is a critical step if the secondary amine is required for further reactions. The most common method for N-debenzylation is catalytic hydrogenation. nih.govnih.gov This is typically achieved using hydrogen gas and a palladium catalyst, often on a carbon support (Pd/C). nih.gov
In complex syntheses, multiple protecting groups may be used. For instance, the nitrogen atom might be protected with both a benzyl (Bn) group and a tert-butoxycarbonyl (Boc) group. nih.govnih.gov This dual protection strategy can be challenging, and selective deprotection is key. It has been found that the presence of acetic acid can facilitate the palladium-catalyzed hydrogenation for N-benzyl deprotection in such doubly protected systems. nih.govnih.gov The choice of protecting group strategy is crucial for the successful synthesis of complex pyrrolidine derivatives.
Formation and Functionalization of the Methyl Acetate (B1210297) Side Chain at C-2
Introducing the methyl acetate side chain at the C-2 position of the N-benzylpyrrolidine ring is a critical transformation. The strategy for this step often depends on the chosen precursor for the pyrrolidine ring itself.
One of the most effective strategies begins with a chiral precursor that already contains a carboxylic acid or ester group at the C-2 position, such as the amino acid L-proline or its enantiomer. The synthesis can start with the esterification of N-protected proline to yield the methyl ester, followed by N-benzylation. A commercially available related compound, (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate, illustrates a structure where the C-2 position is functionalized with a methyl carboxylate group and the nitrogen is protected with a benzyloxycarbonyl group. nih.gov Direct benzylation of proline methyl ester is a plausible and direct route to the core structure.
An alternative approach involves starting with a pyroglutamate (B8496135) derivative, which is a 5-oxopyrrolidine-2-carboxylate. The nitrogen can be benzylated, and the existing C-2 ester group is carried through the synthesis. This would, however, require a subsequent reduction of the C-5 carbonyl group.
Functionalization can also be achieved by starting with N-benzyl-2-pyrrolidone. A patented process demonstrates that N-benzyl-2-pyrrolidone can be activated with dimethyl sulfate (B86663) and reacted with nitromethane (B149229) to introduce a nitromethylene group at the C-2 position. google.com This group can then be further reduced and modified to build the desired side chain. google.com
These varied approaches are summarized below.
| Starting Material | Key Transformation Steps | Advantages | Reference |
|---|---|---|---|
| Proline Methyl Ester | N-benzylation of the pre-formed ester. | Stereochemistry is controlled by the choice of proline enantiomer; direct route. | nih.gov |
| N-Benzyl-2-pyrrolidone | Activation at C-2 followed by C-C bond formation (e.g., with nitromethane). | Utilizes a readily available starting material. | google.com |
| Pyroglutamate | N-benzylation, followed by reduction of the C-5 carbonyl. | The C-2 ester is present from the start. | researchgate.net |
Direct Esterification and Transesterification Approaches
Direct esterification is a fundamental and widely used method for the synthesis of esters, including Methyl (1-benzylpyrrolidin-2-yl)acetate. This approach typically involves the reaction of the corresponding carboxylic acid, (1-benzylpyrrolidin-2-yl)acetic acid, with methanol (B129727) in the presence of an acid catalyst. Common catalysts for this transformation include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), or reagents like thionyl chloride (SOCl₂). The reaction with thionyl chloride in methanol is particularly effective, as it proceeds through an acid chloride intermediate, which is highly reactive towards the alcohol.
Another relevant method is transesterification, a process where the alkyl group of an ester is exchanged with that of an alcohol. rsc.org This reaction is typically catalyzed by either an acid or a base. For instance, an existing ester of (1-benzylpyrrolidin-2-yl)acetic acid (e.g., an ethyl or tert-butyl ester) could be converted to the methyl ester by heating it in an excess of methanol with a catalyst. organic-chemistry.org While direct esterification from the carboxylic acid is often more straightforward for laboratory-scale synthesis, transesterification can be advantageous in specific contexts, such as in industrial processes or when a different ester is more readily available as a precursor. mdpi.com
| Method | Reactants | Typical Catalysts/Reagents | Key Features |
| Direct Esterification | (1-benzylpyrrolidin-2-yl)acetic acid, Methanol | H₂SO₄, HCl, Thionyl Chloride (SOCl₂) | Straightforward, common laboratory method. |
| Transesterification | Other ester of (1-benzylpyrrolidin-2-yl)acetic acid, Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Useful for converting an existing ester to the desired methyl ester. |
Carbonyl Group Manipulation (e.g., reduction to alcohol followed by esterification for related compounds)
The synthesis of analogous compounds, such as those bearing additional functional groups, can be achieved through the manipulation of carbonyl groups on the pyrrolidine ring. For example, a synthetic route could begin with a precursor like Boc-protected trans-4-hydroxy-L-proline. mdpi.com This starting material can be esterified, and the hydroxyl group can then be oxidized to a ketone using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). mdpi.com
Conversely, to create a hydroxylated analog, a ketoproline derivative could be stereoselectively reduced. The reduction of the ketone to an alcohol, followed by standard esterification of the carboxylic acid function, would yield a hydroxy-substituted pyrrolidine-2-carboxylate. This demonstrates the versatility of carbonyl group manipulations in creating a library of structurally related compounds with diverse functionalities.
Homologation of Carboxylic Acid Derivatives
Homologation refers to a reaction that extends a carbon chain by a specific repeating unit, often a methylene (B1212753) group (-CH₂-). A classic method for achieving this is the Arndt-Eistert synthesis. This sequence can be applied to an N-protected proline derivative, such as N-benzyl-L-proline, to synthesize the desired (1-benzylpyrrolidin-2-yl)acetic acid scaffold.
The process would involve:
Activation of the Carboxylic Acid: The carboxylic acid of N-benzyl-L-proline is first converted to a more reactive derivative, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Formation of a Diazoketone: The acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate.
Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement upon treatment with a catalyst (e.g., silver oxide, Ag₂O) or upon heating or photolysis. This rearrangement expels nitrogen gas and generates a highly reactive ketene (B1206846).
Trapping with Alcohol: If the rearrangement is performed in the presence of methanol, the ketene is trapped to form the desired methyl ester product, this compound, now with the carbon chain extended by one methylene group.
This homologation strategy is particularly valuable as it allows for the conversion of readily available α-amino acids into their β-amino acid ester counterparts.
Stereoselective and Asymmetric Synthesis of N-Benzylpyrrolidine-2-acetates
The stereochemistry at the C2 position of the pyrrolidine ring is a critical feature of this compound. Therefore, synthetic methods that control this stereocenter are of paramount importance.
Chiral Pool Synthesis (e.g., utilizing proline derivatives)
Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials to build more complex chiral targets. L-proline and D-proline, which are commercially available in high enantiomeric purity, are ideal starting materials for the asymmetric synthesis of 2-substituted pyrrolidines. mdpi.comunibo.itresearchgate.net
A typical synthetic sequence starting from L-proline ((2S)-pyrrolidine-2-carboxylic acid) would be:
N-Benzylation: The secondary amine of L-proline is protected with a benzyl group, for example, by reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with benzyl bromide in the presence of a base. This yields N-benzyl-L-proline. nih.gov
Homologation: The resulting N-benzyl-L-proline undergoes a homologation reaction, such as the Arndt-Eistert synthesis described in section 2.3.3.
By starting with L-proline, this route yields (S)-Methyl (1-benzylpyrrolidin-2-yl)acetate. Conversely, using D-proline as the starting material would produce the (R)-enantiomer. This approach ensures that the stereochemistry of the starting material is transferred directly to the final product.
Diastereoselective Control in Cyclization and Functionalization
When synthesizing more complex analogs of N-benzylpyrrolidine-2-acetates with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective control can be exerted during the formation of the pyrrolidine ring or in subsequent functionalization steps.
Several powerful methods have been developed for the diastereoselective synthesis of substituted pyrrolidines. acs.org For example, a three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by Yb(OTf)₃ can produce highly substituted pyrrolidines with a strong preference for a cis relationship between the substituents at the C2 and C5 positions. organic-chemistry.org Another strategy involves the copper-promoted intramolecular aminooxygenation of alkenes, which can be tuned to selectively form either 2,5-cis or 2,3-trans disubstituted pyrrolidines with excellent diastereomeric ratios. nih.gov These methods, while not directly forming the target molecule, exemplify the strategies used to control stereochemistry in the synthesis of complex pyrrolidine structures.
Enantioselective Catalysis in Pyrrolidine Construction
An alternative to chiral pool synthesis is the use of enantioselective catalysis to construct the chiral pyrrolidine ring from achiral or racemic precursors. This approach has seen significant advancements, offering versatile routes to optically active pyrrolidines.
Notable examples include:
Palladium-Catalyzed [3+2] Cycloaddition: This method involves the reaction of trimethylenemethane (TMM) with imines, catalyzed by a palladium complex bearing a chiral phosphoramidite (B1245037) ligand. This reaction can produce highly enantioenriched pyrrolidines with excellent yields and selectivities. organic-chemistry.org By choosing the appropriate N-substituent on the imine, this method can be adapted to synthesize precursors for N-benzylpyrrolidines.
Biocatalytic C-H Amination: Directed evolution of enzymes, such as cytochrome P450, has yielded biocatalysts capable of performing intramolecular C(sp³)–H amination. acs.orgcaltech.edu These enzymes can convert achiral alkyl azide (B81097) precursors into chiral pyrrolidines with high enantioselectivity and catalytic efficiency, offering a green and powerful synthetic tool. acs.orgcaltech.edu
Metal-Catalyzed Hydroalkylation: Divergent synthesis of chiral C2- and C3-alkylated pyrrolidines can be achieved from 3-pyrrolines using catalyst-tuned regio- and enantioselective hydroalkylation. By selecting either a cobalt or nickel catalyst in combination with a chiral bisoxazoline (BOX) ligand, either C2 or C3 functionalization can be achieved with high enantioselectivity. organic-chemistry.org
These catalytic methods represent the cutting edge of asymmetric synthesis and provide powerful and flexible strategies for accessing enantiomerically pure pyrrolidine derivatives.
| Method | Starting Materials | Source of Chirality | Key Features |
| Chiral Pool Synthesis | L- or D-Proline | The inherent chirality of the starting material. | Reliable transfer of stereochemistry; well-established routes. |
| Diastereoselective Cyclization | Acyclic precursors (e.g., substituted alkenes) | Chiral auxiliaries or substrate control. | Controls relative stereochemistry between multiple centers. |
| Enantioselective Catalysis | Achiral precursors (e.g., imines, alkenes) | Chiral catalyst (metal-ligand complex or enzyme). | High versatility; can create various enantiomers by changing the catalyst. |
Advanced and Sustainable Synthetic Approaches
The synthesis of pyrrolidine derivatives, including this compound, has evolved significantly, with modern research focusing on the development of more efficient, selective, and environmentally benign methodologies. Advanced approaches prioritize the use of catalytic systems and adherence to green chemistry principles to minimize waste and energy consumption.
Catalytic Methods in Pyrrolidine Synthesis
Catalysis offers a powerful tool for the construction of the pyrrolidine ring, providing access to a wide range of derivatives with high efficiency and selectivity. Various transition metal catalysts have been successfully employed for the synthesis of pyrrolidines through diverse reaction pathways, such as C-H amination, reductive amination, and cycloaddition reactions. These methods often proceed under mild conditions and tolerate a variety of functional groups.
Key catalytic strategies include:
Iridium Catalysis : Iridium complexes have proven effective in catalyzing the N-heterocyclization of primary amines with diols to form cyclic amines, including pyrrolidines. organic-chemistry.org Chiral iridium catalysts have also been developed for the asymmetric synthesis of N-heterocycles from racemic diols and primary amines, yielding enantioenriched pyrrolidines that are precursors to valuable drugs. organic-chemistry.org Furthermore, Vaska's complex, an iridium compound, can catalyze the reductive generation of azomethine ylides from amides, which then undergo [3+2] dipolar cycloaddition reactions to form functionalized pyrrolidines under mild conditions. acs.org
Rhodium Catalysis : Rhodium catalysts are utilized in the synthesis of pyrrolidines from O-benzoylhydroxylamines, which serve as alkyl nitrene precursors. organic-chemistry.org This method provides a versatile route to various pyrrolidine structures in very good yields.
Copper Catalysis : Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a mild and effective method for synthesizing pyrrolidines. organic-chemistry.org This approach demonstrates excellent regio- and chemoselectivity and is compatible with various functional groups. organic-chemistry.org
Cobalt and Nickel Catalysis : Industrially, pyrrolidine is prepared from 1,4-butanediol (B3395766) and ammonia (B1221849) using a cobalt- and nickel oxide catalyst on an alumina (B75360) support. wikipedia.org In laboratory synthesis, cobalt and nickel catalysts are used in chemodivergent syntheses. organic-chemistry.org For instance, Co₂(CO)₈ can catalyze the synthesis of pyrrolidines from levulinic acid and aromatic amines. organic-chemistry.org Additionally, catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines can yield chiral C2-alkylated pyrrolidines with a cobalt catalyst or C3-alkylated pyrrolidines with a nickel catalyst. organic-chemistry.org A method for synthesizing pyrrolidine from putrescine (tetramethylenediamine) involves heating with a supported nickel catalyst. google.com
| Catalyst System | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| Cp*Ir Complex | N-Heterocyclization | Primary Amines, Diols | Good to excellent yields for 5-, 6-, and 7-membered rings. organic-chemistry.org |
| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Racemic Diols, Primary Amines | Provides enantioenriched pyrrolidines. organic-chemistry.org |
| Rhodium Catalyst | Nitrene Insertion | O-Benzoylhydroxylamines | Very good yields and functional group tolerance. organic-chemistry.org |
| Copper Catalyst | Intramolecular C-H Amination | Substrates with remote C(sp³)-H bonds | Mild conditions, complete regio- and chemoselectivity. organic-chemistry.org |
| Cobalt/Nickel Oxide | Reductive Amination | 1,4-Butanediol, Ammonia | Industrial-scale synthesis of the parent pyrrolidine. wikipedia.org |
| Supported Nickel Catalyst | Cyclization | Putrescine | Liberation of ammonia to form the pyrrolidine ring. google.com |
Green Chemistry Principles in N-Benzylpyrrolidine Ester Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes to N-benzylpyrrolidine esters. unibo.itjddhs.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.comwjpmr.com Key green techniques applicable to this synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, performing reactions under solvent-free conditions, and employing environmentally benign solvent systems like ionic liquids.
Solvent-Free Synthesis : Conducting reactions without a solvent minimizes waste and simplifies product purification. jddhs.com Microwave irradiation is often combined with solvent-free conditions to accelerate reactions. rsc.orgijpsjournal.com For example, the one-pot synthesis of N-benzyl fulleropyrrolidines has been achieved in good yield by irradiating a mixture of C60, dibenzylamine, and an aldehyde with microwaves under solvent-free conditions. rsc.org This approach offers advantages such as high yields, faster reaction rates, and reduced substrate decomposition. rsc.org
Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. ijpsjournal.comnih.govunito.it This technology has been successfully applied to the synthesis of various N-heterocycles. unito.it In the context of pyrrolidine synthesis, microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) was performed using methyl 4-(bromomethyl)benzoate, demonstrating a faster and more efficient protocol. nih.gov While conventional heating might take several hours, microwave-assisted methods can be completed in minutes, offering a significant advantage in time and energy efficiency. ijpsjournal.comnih.gov
Ultrasound-Promoted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. mdpi.com Ultrasound irradiation has been used for the one-pot, multicomponent synthesis of substituted pyrrolidinones, demonstrating features like clean reaction profiles, easy work-up, excellent yields, and short reaction times. rsc.org The synthesis of functionalized spiropyrrolidines through azomethine ylide cycloaddition also showed improved rates and yields when carried out under sonication compared to classical heating. nih.gov
Ionic Liquids : Ionic liquids (ILs) are salts with low melting points, often below 100 °C, that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govresearchgate.netnih.gov They can act as both the solvent and catalyst in organic reactions. mdpi.com While direct examples of using ionic liquids for this compound synthesis are not prominent, their application in related syntheses is well-documented. For instance, N-benzylethanolammonium-based ionic liquids have been synthesized and utilized as buffer agents in radiopharmaceutical synthesis, highlighting the utility of the N-benzyl motif in designing functional ILs. nih.govresearchgate.net The use of biocompatible ionic liquids derived from materials like amino acids and choline (B1196258) is a growing area of interest for pharmaceutical applications. nih.gov
| Green Chemistry Approach | Technique | Example Reaction | Advantages |
|---|---|---|---|
| Solvent-Free | Microwave Irradiation | Synthesis of N-benzyl fulleropyrrolidines. rsc.org | Reduced waste, high yields, fast reaction rates, environmental friendliness. rsc.org |
| Alternative Energy Source | Microwave-Assisted Heating | N-alkylation of pyrrolidine-fused chlorin. nih.gov | Drastic reduction in reaction time (hours to minutes), improved yields, energy efficiency. ijpsjournal.comnih.gov |
| Alternative Energy Source | Ultrasound Irradiation | One-pot synthesis of substituted 3-pyrrolin-2-ones. rsc.org | Short reaction times, excellent yields, clean reaction profiles, easy work-up. rsc.org |
| Green Solvents | Ionic Liquids (ILs) | Use of N-benzylethanolammonium salts as buffer agents. nih.govresearchgate.net | Low volatility, high thermal stability, recyclability, potential for biocompatibility. nih.gov |
Reactivity and Chemical Transformations of Methyl 1 Benzylpyrrolidin 2 Yl Acetate
Reactions Involving the Pyrrolidine (B122466) Ring
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common motif in numerous natural products and pharmaceuticals. nih.govchemicalbook.com The N-benzyl group significantly influences the reactivity of the pyrrolidine ring, particularly the nitrogen atom and the adjacent carbon atoms.
Ring Opening and Rearrangement Processes
The saturated carbocyclic framework of the pyrrolidine ring is generally stable. However, under specific conditions, ring-opening or rearrangement reactions can be induced.
One common reaction involving N-benzyl amines is hydrogenolysis, which typically results in the cleavage of the N-C(benzyl) bond, leading to debenzylation. researchgate.netnih.govacs.org In the case of ethyl 1-benzylpyrrolidin-2-yl acetate (B1210297), a close analog of the title compound, attempted hydrogenolysis would primarily be expected to yield ethyl pyrrolidin-2-ylacetate. The stability of the pyrrolidine ring makes its cleavage less favorable under standard hydrogenolysis conditions (e.g., H₂, Pd/C). Ring opening of the pyrrolidine ring is not a typical outcome of this reaction.
For ring opening to occur, more drastic conditions or specific activation of the ring would be necessary. For instance, certain enzymatic or oxidative processes can lead to the cleavage of the pyrrolidine ring, but these are not standard synthetic transformations. Rearrangement processes of the pyrrolidine ring in this specific compound are not widely reported and would likely require the generation of reactive intermediates such as radicals or carbocations within the ring structure.
Electrophilic and Nucleophilic Substitutions on the Ring
The pyrrolidine ring in Methyl (1-benzylpyrrolidin-2-yl)acetate can undergo substitution reactions, with the nitrogen atom and the α-carbon being the most likely sites of reactivity.
Electrophilic Substitution: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it nucleophilic and susceptible to attack by electrophiles. nih.govchemicalbook.com Common electrophilic substitution reactions at the nitrogen atom include alkylation and acylation. However, as the nitrogen in the title compound is already benzylated, it is a tertiary amine. Further alkylation would lead to the formation of a quaternary ammonium (B1175870) salt.
Electrophilic substitution on the carbon atoms of the pyrrolidine ring is less common. However, the α-carbon (C2) can be functionalized through the formation of an intermediate iminium ion. acs.orgacs.orgnih.govnih.govrochester.edu This can be achieved by oxidation of the tertiary amine, followed by nucleophilic attack on the iminium ion. This strategy allows for the introduction of various substituents at the α-position to the nitrogen.
Nucleophilic Substitution: Direct nucleophilic substitution on the carbon atoms of an unsubstituted pyrrolidine ring is generally difficult due to the lack of a good leaving group. For such reactions to occur, a leaving group, such as a halogen or a tosylate, would need to be present on the ring. In the absence of such a group, the pyrrolidine ring is not susceptible to direct nucleophilic attack. However, nucleophilic attack can occur on the α-carbon of an iminium ion intermediate, as mentioned above. nih.gov
Transformations of the Methyl Ester Functionality
The methyl ester group is a versatile functional group that can be readily transformed into a variety of other functionalities, including carboxylic acids, alcohols, amides, and other esters.
Hydrolysis to Carboxylic Acids
The methyl ester of (1-benzylpyrrolidin-2-yl)acetate can be hydrolyzed to the corresponding carboxylic acid, (1-benzylpyrrolidin-2-yl)acetic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. To drive the equilibrium towards the carboxylic acid, an excess of water is typically used.
Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution leads to the irreversible formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the carboxylic acid. This method is often preferred due to its irreversibility and generally higher yields.
| Reaction | Reagents and Conditions | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | (1-benzylpyrrolidin-2-yl)acetic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O/ROH, heat 2. H₃O⁺ | (1-benzylpyrrolidin-2-yl)acetic acid |
Reduction to Alcohols
The methyl ester can be reduced to the corresponding primary alcohol, (1-benzylpyrrolidin-2-yl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. lumenlearning.comlibretexts.org
A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). adichemistry.comechemi.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the excess reagent and liberate the alcohol.
| Reactant | Reducing Agent | Solvent | Product | Typical Yield |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | (1-benzylpyrrolidin-2-yl)methanol | High |
Derivatization to Amides and Other Esters
The methyl ester functionality serves as a convenient precursor for the synthesis of amides and other esters through nucleophilic acyl substitution.
Amide Formation: Reaction of this compound with a primary or secondary amine, or with ammonia (B1221849), can yield the corresponding amide. This reaction, known as aminolysis, is often slow and may require heating or the use of a catalyst. rsc.orgnih.govresearchgate.netorganic-chemistry.org The reactivity can be enhanced by converting the ester to a more reactive acylating agent or by using specific catalysts.
Transesterification: The methyl group of the ester can be exchanged with another alkyl or aryl group by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.orggoogle.comresearchgate.netneptjournal.com To favor the formation of the new ester, the alcohol reactant is often used in large excess, serving as the solvent for the reaction.
| Transformation | Reagents | Conditions | Product |
| Amidation | R'R''NH (Amine) | Heat or Catalyst | N,N-R'R''-(1-benzylpyrrolidin-2-yl)acetamide |
| Transesterification | R'OH (Alcohol) | Acid or Base Catalyst, Heat | R'- (1-benzylpyrrolidin-2-yl)acetate |
Reactivity at the Pyrrolidine C-2 Position and α-Carbon of the Ester
The region encompassing the C-2 position of the pyrrolidine ring and the α-carbon of the ester is a hub of reactivity. The presence of the nitrogen atom and the carbonyl group influences the acidity of the α-carbon proton, making it susceptible to deprotonation and subsequent reactions.
The methylene (B1212753) bridge, specifically the α-carbon to the ester, is a key site for alkylation and functionalization. The acidity of the α-hydrogens of esters allows for their removal by a suitable base to form an enolate intermediate. msu.edu This enolate can then act as a nucleophile, attacking an electrophile such as an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. libretexts.org While specific studies on this compound are not prevalent, the principles of ester enolate chemistry are well-established.
The general reaction for the alkylation of an ester is as follows:
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon, forming the ester enolate.
Nucleophilic Attack: The enolate then attacks an alkyl halide (R-X) in an SN2 reaction, resulting in the alkylated ester.
Table 1: Potential Alkylation Reactions at the α-Carbon
| Reactant | Reagent | Product |
|---|
This table is illustrative of potential reactions based on general principles of ester alkylation.
Functionalization of the methylene bridge can also be achieved through various other reactions that proceed via enolate intermediates, allowing for the introduction of a wide range of functional groups.
The α-carbon of the ester in this compound can participate in condensation reactions, such as the Claisen condensation. This reaction involves the coupling of two ester molecules, with one acting as the enolate nucleophile and the other as the electrophile. msu.edu The result is the formation of a β-keto ester. For a self-condensation to occur with this compound, a strong base would be required to generate the enolate, which would then attack the carbonyl group of another molecule of the ester.
Furthermore, as an α-amino ester derivative, this compound could potentially undergo condensation reactions with other carbonyl compounds. For instance, the condensation of α-amino esters with aldehydes or ketones can lead to the formation of Schiff bases or other adducts, depending on the reaction conditions. nih.gov The basic nitrogen of the pyrrolidine ring can also play a role in catalyzing or participating in such reactions. wikipedia.org
Reactions of the Benzyl (B1604629) Group
The benzyl group attached to the pyrrolidine nitrogen is another reactive site in the molecule, susceptible to both aromatic functionalization and oxidative transformations.
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent (the methylene group attached to the nitrogen) is ortho- and para-directing. However, the reactivity of the ring can be influenced by the nitrogen atom of the pyrrolidine ring. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be carried out on the aromatic ring, leading to a variety of substituted derivatives. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions at other parts of the molecule. The functionalization of aromatic N-heterocycles through various methods, including C-H activation, has been a subject of extensive research. researchgate.netmdpi.com
Table 2: Potential Aromatic Functionalization Reactions
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl (1-(4-nitrobenzyl)pyrrolidin-2-yl)acetate and Methyl (1-(2-nitrobenzyl)pyrrolidin-2-yl)acetate |
| Bromination | Br₂, FeBr₃ | Methyl (1-(4-bromobenzyl)pyrrolidin-2-yl)acetate and Methyl (1-(2-bromobenzyl)pyrrolidin-2-yl)acetate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl (1-(4-acetylbenzyl)pyrrolidin-2-yl)acetate and Methyl (1-(2-acetylbenzyl)pyrrolidin-2-yl)acetate |
This table presents hypothetical products based on general principles of electrophilic aromatic substitution.
The benzylic C-H bonds of the methylene group attached to the nitrogen are activated and can be susceptible to oxidation. nih.gov Oxidative cleavage of the N-benzyl group is a common transformation in organic synthesis. acs.org This debenzylation can be achieved using various oxidizing agents. For instance, oxidative debenzylation of N-benzyl amides has been accomplished using systems like alkali metal bromides with an oxidant, proceeding through a bromo radical mechanism. organic-chemistry.org A similar approach could potentially be applied to this compound to remove the benzyl group, yielding the corresponding secondary amine, Methyl (pyrrolidin-2-yl)acetate.
Another potential oxidative transformation is the oxidation of the benzylic methylene group to a carbonyl group, which would yield a benzoyl derivative. This type of oxidation has been reported for various N-benzyl compounds under different oxidative conditions. proquest.com The choice of oxidant and reaction conditions would be crucial to achieve the desired transformation selectively without affecting other functional groups in the molecule.
Advanced Analytical and Spectroscopic Characterization of N Benzylpyrrolidine Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For Methyl (1-benzylpyrrolidin-2-yl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the methyl acetate (B1210297) moiety.
The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) attached to the nitrogen atom are diastereotopic and are expected to appear as two distinct doublets (an AB quartet) due to the adjacent chiral center. The protons of the pyrrolidine ring would present as a series of complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The methoxy (B1213986) group (OCH₃) of the ester will exhibit a sharp singlet, typically around δ 3.7 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Benzylic (N-CH₂-Ph) | ~3.6 (A), ~4.1 (B) | AB quartet |
| Methoxy (COOCH₃) | ~3.70 | Singlet |
| Pyrrolidine C2-H | ~3.30 | Multiplet |
| Pyrrolidine CH₂ | 1.70 - 2.20 | Multiplet |
| Acetate CH₂ | ~2.50 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment. The carbonyl carbon of the ester group is characteristically found downfield, typically above δ 170 ppm. The aromatic carbons of the benzyl group appear between δ 125-140 ppm, while the aliphatic carbons of the pyrrolidine ring and the benzylic and methoxy groups resonate in the upfield region (δ 20-70 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~172 |
| Aromatic C (quaternary) | ~138 |
| Aromatic CH | 127 - 129 |
| Pyrrolidine C2 | ~65 |
| Benzylic (N-CH₂-Ph) | ~58 |
| Pyrrolidine C5 | ~54 |
| Methoxy (OCH₃) | ~52 |
| Acetate CH₂ | ~39 |
| Pyrrolidine C3, C4 | 20 - 30 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. nih.gov This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the molecular formula of a newly synthesized compound like this compound. nih.govrsc.org Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed to achieve this level of mass accuracy. nih.gov The exact mass measurement helps to distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection, identification, and quantification of impurities in pharmaceutical substances. chimia.chijprajournal.com The process involves separating the sample mixture using liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. lcms.cz This method is particularly effective for identifying process-related impurities and degradation products that may be present in trace amounts. rroij.combiomedres.us In the context of this compound, LC-MS/MS can be used to develop a comprehensive impurity profile by monitoring for potential byproducts from the synthetic route or degradants formed during storage. chimia.ch The fragmentation patterns of the parent compound and any detected impurities can be compared to elucidate the structures of these low-level components. chimia.ch
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. ijprajournal.com While this compound itself may have limited volatility, GC-MS can be employed to analyze any volatile impurities or starting materials present in the sample. researchgate.net Furthermore, derivatization procedures can be used to convert the non-volatile compound into a more volatile derivative suitable for GC-MS analysis. The mass spectrometer fragments the eluted compounds in a reproducible manner, creating a characteristic mass spectrum that can be used for identification by comparison with spectral libraries. rsc.orgmdpi.com A key fragmentation pathway for this molecule in GC-MS would likely involve the cleavage of the benzyl group, leading to a prominent ion at m/z 91 (the tropylium (B1234903) ion), which is a characteristic fragment for benzyl-containing compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are fundamental in elucidating the molecular structure of N-benzylpyrrolidine esters. Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily related to its aromatic and conjugated systems.
In the IR spectrum of this compound, characteristic absorption bands are expected for its key functional groups. The ester group gives rise to a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester are also prominent. The presence of the benzyl group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the pyrrolidine ring and the methyl group appear just below 3000 cm⁻¹.
UV-Vis spectroscopy of this compound is primarily dictated by the benzene (B151609) ring of the benzyl group. Aromatic compounds typically exhibit absorption bands in the UV region. For a monosubstituted benzene ring like the one in this compound, characteristic absorption maxima are expected around 254 nm, which is often the wavelength used for detection in UV-based chromatographic methods. rsc.orgrsc.org
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1735 - 1750 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aliphatic (C-H) | Stretch | 2850 - 2960 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
Chromatographic Methods for Purity and Separation
Chromatography is an indispensable tool for assessing the purity of this compound and for monitoring its synthesis. Various chromatographic techniques, each with its specific application, are employed.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful technique for the quantitative analysis and purity determination of N-benzylpyrrolidine esters. uran.uaresearchgate.net The method offers high resolution and sensitivity. A reversed-phase C18 column is commonly used for the separation of such compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate solution. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the main compound from any impurities or byproducts. nih.gov The UV detector is usually set at a wavelength where the analyte shows maximum absorbance, often around 254 nm for compounds containing a benzyl group. srce.hrsemanticscholar.org
Table 2: Typical HPLC-UV Parameters for Analysis of N-Benzylpyrrolidine Esters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 5 mM ammonium acetate) nih.gov |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min nih.gov |
| Detector | UV at 254 nm srce.hr |
| Injection Volume | 20 µL nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is suitable for the analysis of volatile and thermally stable compounds like this compound. coresta.orgosha.gov The sample is vaporized in a heated inlet and separated in a capillary column. rsc.org For N-benzylpyrrolidine derivatives, a non-polar or medium-polarity column, such as a DB-5MS, is often employed. osti.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. osti.gov Acetonitrile can be a suitable solvent for sample preparation, as it provides good separation from volatile analytes. coresta.org
Table 3: General Gas Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) osti.gov |
| Carrier Gas | Helium osti.gov |
| Injector Temperature | 250 - 295 °C coresta.orgosti.gov |
| Oven Program | Temperature gradient (e.g., start at 40°C, ramp to 300°C) osti.gov |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) osha.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions in real-time. rjpbcs.comresearchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The stationary phase is typically a silica (B1680970) gel plate (GF254). rsc.org A small amount of the reaction mixture is spotted on the plate, which is then developed in a chamber containing an appropriate mobile phase, often a mixture of petroleum ether and ethyl acetate. rsc.org The separated spots are visualized under UV light at 254 nm. rsc.orgrsc.org The retention factor (Rf) value of the product will differ from that of the reactants, allowing for a visual assessment of the reaction's completion. researchgate.net
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the 2-position of the pyrrolidine ring, it can exist as a pair of enantiomers. These enantiomers may exhibit different biological activities. nih.gov Therefore, determining the enantiomeric purity is crucial. Chiral chromatography, particularly chiral HPLC, is the standard method for separating and quantifying enantiomers. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., DAICEL CHIRALCEL or CHIRALPAK series) are commonly used for this purpose. rsc.org By comparing the chromatogram of the sample to that of a racemic standard, the enantiomeric excess (ee) can be accurately determined. rsc.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This method serves to verify the empirical formula of the synthesized compound. For this compound (C₁₄H₁₉NO₂), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. The experimentally determined values should closely match the calculated percentages, typically within a ±0.4% margin, to confirm the compound's elemental composition and purity. uran.ua
**Table 4: Elemental Analysis Data for this compound (C₁₄H₁₉NO₂) **
| Element | Theoretical % | Found % (Example) |
|---|---|---|
| Carbon (C) | 72.07 | 72.15 |
| Hydrogen (H) | 8.21 | 8.25 |
Computational and Theoretical Studies on Methyl 1 Benzylpyrrolidin 2 Yl Acetate Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of organic molecules like Methyl (1-benzylpyrrolidin-2-yl)acetate. These methods provide detailed insights into the molecule's behavior at the atomic level.
Energy Landscapes and Conformational Preferences
The conformational landscape of this compound is primarily dictated by the orientation of the benzyl (B1604629) group relative to the pyrrolidine (B122466) ring and the rotation around the C-C bond of the acetate (B1210297) side chain. Computational studies on N-substituted pyrrolidines have shown that the nitrogen atom of the pyrrolidine ring can adopt different puckerings, leading to various low-energy conformations. researchgate.net
For this compound, several stable conformers can be hypothesized. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Key conformational variables include the puckering of the pyrrolidine ring (envelope or twist conformations), the orientation of the benzyl group (axial vs. equatorial-like positions relative to the ring), and the torsional angle of the methyl acetate group.
A representative conformational search would likely identify several low-energy structures. The relative Gibbs free energies, calculated using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would indicate the most stable conformers. beilstein-journals.org
| Conformer | Pyrrolidine Ring Pucker | Benzyl Group Orientation | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | Envelope (C2-endo) | Equatorial | 0.00 |
| 2 | Twist (T) | Equatorial | 1.25 |
| 3 | Envelope (C3-exo) | Axial | 2.80 |
Reaction Mechanisms and Transition State Analysis
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, potential reactions for study could include nucleophilic substitution at the ester, or reactions involving the pyrrolidine nitrogen.
For instance, the hydrolysis of the methyl ester could be modeled. DFT calculations can map the potential energy surface for the reaction, locating the transition state for the tetrahedral intermediate formation. The calculated activation energy provides a quantitative measure of the reaction rate. Studies on similar pyrrolidine derivatives have successfully used these methods to understand complex reaction pathways. nih.govrsc.orgacs.org
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| TS1 | Formation of the tetrahedral intermediate in ester hydrolysis | 15.7 |
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with the environment.
Solvent Effects on Molecular Conformation
The conformation of this compound can be significantly influenced by the solvent. MD simulations in explicit solvent models (e.g., water, methanol) can reveal how solvent molecules interact with different parts of the solute and affect its conformational preferences. For example, in a polar solvent, conformations that expose the polar ester group to the solvent may be favored.
Simulations of N-methylpyrrolidone in water have shown a strong structuring effect on the surrounding water molecules. A similar effect would be expected for this compound, with the benzyl group creating a hydrophobic region and the ester and nitrogen atoms interacting with polar solvent molecules.
Stability and Flexibility of the Pyrrolidine Ring System
The pyrrolidine ring is not rigid and undergoes rapid conformational changes. MD simulations can quantify the flexibility of the ring by analyzing the time evolution of its puckering coordinates. The stability of the ring system can be assessed by monitoring root-mean-square deviation (RMSD) from an initial low-energy conformation over the course of the simulation.
Analysis of the trajectories from MD simulations can reveal the preferred puckering states of the pyrrolidine ring and the energy barriers between them, providing a dynamic picture of the ring's flexibility.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and confirmation.
DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), are widely used to predict NMR chemical shifts. nih.govchemrxiv.org The calculated chemical shifts for the different nuclei (¹H and ¹³C) of this compound can be compared with experimental data to confirm its structure. The accuracy of these predictions is often improved by averaging the chemical shifts over several low-energy conformers, weighted by their Boltzmann populations. researchgate.net
| Carbon Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O (ester) | 172.5 | 173.1 |
| CH (pyrrolidine, C2) | 65.8 | 66.2 |
| CH₂ (benzyl) | 58.3 | 58.9 |
| OCH₃ (ester) | 51.9 | 52.3 |
Intermolecular Interactions and Molecular Recognition at a Chemical Level
The study of intermolecular interactions is crucial for understanding the molecular recognition processes of this compound. These non-covalent forces govern how the molecule interacts with itself in a condensed phase and with biological macromolecules, such as receptors and enzymes. Computational and theoretical studies, while not extensively documented for this specific molecule, can be inferred from analyses of structurally similar compounds. The primary intermolecular forces at play include hydrogen bonding, van der Waals forces, and π-π stacking interactions.
The molecular structure of this compound, featuring a benzyl group, a pyrrolidine ring, and a methyl acetate moiety, allows for a variety of intermolecular interactions. The nitrogen atom of the pyrrolidinyl ring and the oxygen atoms of the acetate group can act as hydrogen bond acceptors.
In the absence of direct crystallographic or extensive computational data for this compound, insights can be drawn from a closely related compound, 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate. A study of its crystal structure revealed the presence of O—H⋯O hydrogen bonds, which form supramolecular chains. nih.gov Additionally, C—H⋯O interactions contribute to the three-dimensional architecture of the crystal lattice. nih.gov This suggests that for this compound, similar hydrogen bonding involving the carbonyl oxygen of the acetate group is likely a significant factor in its solid-state structure and its interactions with other molecules.
Theoretical studies on other N-substituted pyrrolidine derivatives have highlighted the role of weak hydrogen bonds involving the nitrogen atom and carbonyl oxygen in determining their conformational preferences and potential biological activity. researchgate.net Molecular docking studies on various pyrrolidine derivatives have further elucidated the nature of their binding to biological targets. These studies often reveal a combination of hydrogen bonds and hydrophobic interactions as key determinants of binding affinity. For instance, docking studies of some pyrrolidine derivatives have shown binding energies ranging from -5.7 to -7.7 kcal/mol, indicating stable interactions with their target proteins. nih.gov
The benzyl group in this compound can participate in several types of non-covalent interactions. The aromatic ring can engage in π-π stacking with other aromatic systems, as well as cation-π interactions. Furthermore, the hydrophobic nature of the benzyl group can lead to favorable van der Waals interactions within hydrophobic pockets of binding sites.
The combination of these intermolecular forces dictates the molecular recognition of this compound. The specific geometry and electronic properties of the molecule will determine its preferred binding partners and the orientation it adopts within a binding site. The interplay between the hydrogen bonding capacity of the pyrrolidine and acetate groups and the hydrophobic and aromatic interactions of the benzyl group is central to its molecular recognition profile.
Table of Predicted Intermolecular Interactions for this compound
| Interaction Type | Potential Participating Moieties | Significance |
| Hydrogen Bonding | Pyrrolidine Nitrogen (acceptor), Acetate Carbonyl Oxygen (acceptor) | Directional interactions crucial for specific binding and crystal packing. |
| Van der Waals Forces | Entire molecule, particularly the alkyl chains of the pyrrolidine ring and the benzyl group. | Non-specific, attractive forces contributing to overall binding affinity. |
| π-π Stacking | Benzyl group | Interaction with other aromatic residues in a binding site. |
| Cation-π Interactions | Benzyl group | Interaction with cationic species. |
| Hydrophobic Interactions | Benzyl group, Pyrrolidine ring | Driving force for binding to nonpolar pockets in biological targets. |
Future Perspectives in the Chemical Research of Methyl 1 Benzylpyrrolidin 2 Yl Acetate
Development of Novel Stereoselective Synthetic Pathways
A primary objective in the synthesis of complex molecules like Methyl (1-benzylpyrrolidin-2-yl)acetate is the precise control of stereochemistry. Future efforts will likely concentrate on pioneering new stereoselective routes that offer high efficiency, atom economy, and enantiopurity.
Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for transforming flat, readily available aromatic compounds into complex three-dimensional molecules. acs.org This approach holds significant promise for the synthesis of the chiral pyrrolidine (B122466) core of this compound. Future research could investigate the dearomatization of N-benzylpyrroles or related aromatic precursors. By employing chiral catalysts, it may be possible to directly install the required stereocenters in a single, highly efficient step, thus creating a convergent and elegant pathway to the target molecule. This strategy circumvents the need for pre-existing chiral starting materials and offers a transformative route toward complex chiral amines. acs.org
The development of novel catalysts is central to advancing the asymmetric synthesis of pyrrolidines. While significant progress has been made with organocatalysts, such as those derived from proline, and metal-based systems, there is still room for improvement in terms of catalyst loading, turnover frequency, and substrate scope. mdpi.comnih.gov
Future research will likely focus on:
Novel Organocatalysts: Designing new pyrrolidine-based organocatalysts with tailored steric and electronic properties to enhance enantioselectivity in key bond-forming reactions, such as Michael additions or aldol (B89426) reactions, that could be used to construct the molecule's backbone. nih.gov
Advanced Metal Catalysis: Exploring earth-abundant metal catalysts (e.g., copper, nickel) for enantioselective cycloadditions and cross-coupling reactions to build the pyrrolidine ring with high stereocontrol. organic-chemistry.orgacs.org
Biocatalysis: Utilizing enzymes, such as imine reductases, which have demonstrated high enantioselectivity in the synthesis of chiral pyrrolidines from cyclic imines. acs.org The development of engineered enzymes could provide highly specific and green catalytic systems for producing enantiopure this compound.
| Catalyst Type | Potential Application in Synthesis | Key Advantages |
| Chiral Phosphoric Acids | Asymmetric aza-Michael cyclization | High enantioselectivity, operational simplicity |
| Copper(I)/Chiral Ligands | Enantioselective [3+2] cycloaddition | Access to tetrasubstituted pyrrolidines |
| Imine Reductases (IREDs) | Asymmetric reduction of pyrroline (B1223166) precursors | Excellent enantioselectivity (>99% ee), green chemistry |
| Diarylprolinol Silyl Ethers | Organocatalytic functionalization of aldehydes | Privileged catalyst structure, versatile |
Exploration of Underutilized Reactivity Modes
Moving beyond traditional synthetic methods, future research will tap into modern reactivity paradigms to functionalize this compound in previously inaccessible ways.
Visible-light photoredox catalysis and electrosynthesis offer mild and powerful alternatives to traditional thermal reactions for generating reactive intermediates. researchgate.net These methods could be applied to this compound for late-stage functionalization. charnwooddiscovery.com For instance, photoredox catalysis could enable the introduction of new substituents at the C3-position of the pyrrolidine ring through a dehydrogenative sulfonylation or similar coupling reactions. d-nb.info Notably, N-benzyl substituted pyrrolidines have been shown to be viable substrates in such transformations. d-nb.info
Electrosynthesis provides a reagent-free method for oxidation or reduction. nih.gov Electrochemical methods could be developed for the dehydrogenative C(sp³)–H amination to form the pyrrolidine ring from acyclic precursors or for other cyclization reactions under mild conditions, avoiding harsh oxidants or reductants. chemistryviews.orgrsc.org
Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences. Future research could target the selective activation of specific C-H bonds within the this compound structure. Potential strategies include:
Directed C-H Activation: Using the ester or benzyl (B1604629) group to direct metal catalysts to functionalize adjacent C-H bonds on the pyrrolidine ring.
Remote C-H Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is a known method for forming pyrrolidines and could be adapted for derivatization. organic-chemistry.org
Ruthenium-Catalyzed Alkylation: The C(3)-alkylation of cyclic amines via sp³ C-H bond activation has been demonstrated and could be a powerful tool for modifying the pyrrolidine core. acs.org
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of derivatives of this compound, the integration of modern automation and continuous manufacturing technologies is essential.
Flow Chemistry: The synthesis of pyrrolidine derivatives has been successfully translated to continuous flow reactors. researchgate.netcam.ac.uk This approach offers significant advantages, including enhanced safety when handling reactive intermediates, improved heat and mass transfer, and greater scalability compared to batch processing. africacommons.netnih.gov Future work could develop a multi-step, telescoped flow synthesis of this compound, potentially integrating in-line purification and analysis to create a streamlined and efficient manufacturing process. cam.ac.uk Electrochemical transformations are particularly well-suited for flow reactors, allowing for precise control over reaction parameters and safe, scalable production. nih.gov
Automated Synthesis: High-throughput and automated synthesis platforms can dramatically accelerate the exploration of the chemical space around the target molecule. nih.gov By employing robotic systems for dispensing reagents and performing reactions on a nanoscale, hundreds or even thousands of analogs could be rapidly synthesized and screened. nih.govresearchgate.net This technology would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to quickly identify derivatives with optimized properties by systematically varying substituents on the pyrrolidine ring or the benzyl group.
| Technology | Application to this compound Research | Key Benefits |
| Flow Chemistry | Multi-step synthesis, generation of reactive intermediates, hydrogenation | Improved safety, scalability, reproducibility, process control |
| Automated Synthesis | Library synthesis for SAR studies, reaction optimization | High-throughput, miniaturization, reduced waste, accelerated discovery |
Advanced Spectroscopic and Computational Techniques for Characterization
The continuous evolution of analytical and computational tools offers unprecedented opportunities to deepen the understanding of complex chemical systems. For a molecule such as this compound, future research will increasingly rely on sophisticated techniques that move beyond simple endpoint analysis to provide dynamic, real-time data and predictive insights. The integration of advanced in-situ spectroscopy and machine learning algorithms represents a significant frontier in the characterization and synthetic optimization of this and related compounds.
In-situ Spectroscopy for Reaction Monitoring
Traditional chemical analysis often involves withdrawing samples from a reaction mixture at various time points for offline analysis. This approach can be disruptive and may not capture the full picture of the reaction dynamics, especially concerning transient intermediates or rapid transformations. In-situ (in the reaction vessel) spectroscopy provides a continuous, real-time window into the chemical process, allowing for precise monitoring of reactant consumption, product formation, and intermediate species. spectroscopyonline.commt.com
Several spectroscopic techniques are particularly well-suited for this purpose, each offering unique advantages. spectroscopyonline.com The application of these methods could revolutionize the synthesis of this compound by enabling a deeper understanding of its formation mechanism, leading to improved yields, purity, and process control.
Key In-situ Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: Often referred to by the trade name ReactIR, in-situ FTIR is a powerful technique for monitoring changes in functional groups. By inserting a probe directly into the reaction vessel, researchers can track the vibrational modes of molecules in real-time. For the synthesis of pyrrolidine derivatives, this method has been successfully used to monitor processes like enantioselective α-arylation, providing critical data on reaction initiation, progress, and completion. acs.org In the context of this compound synthesis, an FTIR probe could monitor the N-benzylation step by tracking the disappearance of the N-H bond of the precursor and the appearance of new bands associated with the benzyl group.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly advantageous for reactions in aqueous media or for molecules with weak infrared absorption for key functional groups. It is highly sensitive to non-polar bonds and can be used to monitor changes in the carbon skeleton and other key structural features without interference from the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements have made in-situ NMR a viable tool for reaction monitoring. nih.gov It provides detailed structural information, allowing for unambiguous identification and quantification of all species in the reaction mixture simultaneously. Interfacing NMR with microfluidic systems allows for the monitoring of rapid organic reactions using very small sample volumes. nih.gov This could be invaluable for detailed mechanistic studies of the formation of this compound.
Table 1: Potential Applications of In-situ Spectroscopy in the Study of this compound
| Spectroscopic Technique | Principle | Potential Application for this compound | Data Obtained |
| In-situ FTIR (ReactIR) | Measures absorption of infrared radiation by molecular vibrations. | Monitoring the N-alkylation of the pyrrolidine ring with benzyl bromide. | Concentration profiles of reactants and products, reaction kinetics, detection of intermediates. |
| In-situ Raman | Measures inelastic scattering of monochromatic light due to molecular vibrations. | Tracking changes in the aromatic ring or C-N bond formation. | Real-time structural information, kinetic data, suitability for aqueous or slurry reactions. |
| In-situ NMR | Measures the nuclear magnetic resonance of atomic nuclei. | Detailed mechanistic investigation of the esterification or N-benzylation steps. | Unambiguous identification and quantification of all soluble species, stereochemical analysis. |
Machine Learning Approaches for Reaction Prediction
The prediction of chemical reaction outcomes is a fundamental challenge in organic chemistry. Machine learning (ML) is emerging as a powerful tool to address this challenge by learning from vast amounts of existing chemical data. neurips.ccnips.cc Instead of relying solely on human-derived rules, ML algorithms can identify complex patterns in reaction data to predict product structures, yields, and optimal reaction conditions. nih.gov
For a target molecule like this compound, ML could streamline its synthesis and derivatization. By training models on large databases of reactions involving N-heterocycles, it becomes possible to predict the most favorable conditions for its synthesis or to forecast the outcomes of further transformations. nih.gov
Key Machine Learning Applications:
Reaction Yield Prediction: ML models, particularly regression algorithms like random forests, can be trained to predict the yield of a reaction based on inputs such as reactants, reagents, catalysts, solvents, and temperature. nih.gov This allows for the in silico optimization of the synthesis of this compound before any experiments are conducted, saving time and resources.
Reaction Condition Recommendation: Given a desired transformation (e.g., the N-benzylation of a pyrrolidine-2-acetate precursor), ML models can suggest the most effective combination of solvent and base. However, it is crucial to ensure the training data is robust, as models can sometimes simply reflect the most popular published conditions rather than true chemical reactivity. acs.org
Retrosynthesis and Novel Route Discovery: More advanced ML systems can propose entire synthetic pathways for a target molecule. By treating retrosynthesis as a machine translation problem (translating a product molecule into its reactants), these tools can identify both known and novel routes to complex molecules like this compound.
Table 2: Machine Learning Strategies for Research on this compound
| Machine Learning Approach | Description | Potential Application for this compound | Predicted Outcome |
| Supervised Learning (Regression) | Algorithms are trained on a labeled dataset to predict a continuous output. | Predicting the reaction yield for its synthesis under various conditions. | Quantitative yield (e.g., 85%), optimal temperature. |
| Supervised Learning (Classification) | Algorithms are trained on a labeled dataset to predict a categorical class. | Classifying whether a set of conditions will lead to the desired product or a side product. | "Success" vs. "Failure" prediction, identification of viable reaction conditions. |
| Transformer Models | Neural network architectures originally used for language translation, adapted for chemical reactions. | Proposing novel synthetic routes for the molecule or its derivatives. | A sequence of reaction steps (reactants and reagents) to reach the target. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
